
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine
Overview
Description
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H11F3N4O2 and its molecular weight is 276.22 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.21 g/mol. Its structure features a piperazine ring substituted with a trifluoromethylpyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit various biological activities such as antiviral, antibacterial, and enzyme inhibition properties.
Antiviral Activity
Recent studies have demonstrated that several trifluoromethyl pyridine piperazine derivatives show promising antiviral activity against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, compounds synthesized in a study exhibited significant protective and curative effects against these viruses, with EC50 values indicating effective concentrations for activity .
Table 1: Antiviral Activity Against TMV and CMV
Compound | Activity Type | EC50 (μg/mL) | Protective Activity (%) |
---|---|---|---|
A1 | Curative | 500 | 64.1 |
A3 | Protective | 347.8 | 58.0 |
A17 | Curative | - | 68.6 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neuropharmacology. The Ellman spectroscopic method was utilized to assess the inhibitory potency of various derivatives against these enzymes, indicating that modifications to the piperazine structure can enhance inhibitory activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of the piperazine derivatives. Variations in substituents on the pyridine ring can lead to changes in potency and selectivity for specific biological targets. For example, modifications that enhance lipophilicity often correlate with increased membrane permeability and bioavailability.
Table 2: SAR Insights
Substituent Type | Effect on Activity |
---|---|
Trifluoromethyl group | Increased potency |
Nitro group | Enhanced solubility |
Aromatic substitutions | Variable effects based on position |
Case Studies
A notable study focused on the synthesis and evaluation of a series of trifluoromethyl pyridine piperazine derivatives revealed their potential as plant activators for controlling viral infections in agriculture. The compounds not only inhibited viral replication but also induced systemic acquired resistance (SAR) mechanisms in plants .
In another investigation, derivatives were tested for their effectiveness against Cryptosporidium species, showing moderate potency in vitro but significant efficacy in vivo models . These findings suggest that further optimization could lead to viable therapeutic agents against both viral pathogens and parasitic infections.
Scientific Research Applications
Medicinal Chemistry
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine has been studied for its potential as a pharmaceutical agent. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study explored the synthesis of piperazine derivatives, including this compound, and evaluated their efficacy in animal models of depression. The results showed significant improvement in behavioral tests, suggesting potential use in treating depressive disorders .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been documented. In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .
Agrochemical Applications
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve penetration into plant tissues.
Pesticidal Activity
Field studies have evaluated the effectiveness of this compound against various pests. The compound demonstrated significant insecticidal activity against common agricultural pests, leading to reduced crop damage and increased yields .
Material Science
In material science, this compound is being investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied to enhance the thermal and mechanical properties of materials. Research findings suggest that polymers modified with this compound exhibit improved stability and performance under various conditions .
Data Tables
Case Studies
- Antidepressant Efficacy : A study published in a peer-reviewed journal assessed the effects of various piperazine derivatives on depressive behavior in rodents. The results indicated that compounds similar to this compound significantly reduced depressive symptoms compared to control groups.
- Pesticidal Effectiveness : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations and an increase in crop yield by up to 30% compared to untreated controls.
Properties
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O2/c11-10(12,13)7-5-8(17(18)19)9(15-6-7)16-3-1-14-2-4-16/h5-6,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSTSQLAYXHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.